N-(2-chlorophenyl)thian-4-amine N-(2-chlorophenyl)thian-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827885
InChI: InChI=1S/C11H14ClNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2
SMILES:
Molecular Formula: C11H14ClNS
Molecular Weight: 227.75 g/mol

N-(2-chlorophenyl)thian-4-amine

CAS No.:

Cat. No.: VC17827885

Molecular Formula: C11H14ClNS

Molecular Weight: 227.75 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)thian-4-amine -

Specification

Molecular Formula C11H14ClNS
Molecular Weight 227.75 g/mol
IUPAC Name N-(2-chlorophenyl)thian-4-amine
Standard InChI InChI=1S/C11H14ClNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2
Standard InChI Key AYXPEZRTLZXZTP-UHFFFAOYSA-N
Canonical SMILES C1CSCCC1NC2=CC=CC=C2Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(2-chlorophenyl)thian-4-amine consists of a thian ring system (C₅H₉S) fused to a 2-chlorophenyl group via an amine linkage. The thian ring adopts a chair conformation, with the sulfur atom occupying the 1-position. The amine group at the 4-position creates a chiral center, leading to potential stereoisomerism. The 2-chlorophenyl substituent introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Key Structural Features:

  • Molecular Formula: C₁₁H₁₄ClNS

  • SMILES Notation: C1CSCCC1NC2=CC=CC=C2Cl

  • InChIKey: AYXPEZRTLZXZTP-UHFFFAOYSA-N

Physicochemical Properties

The compound’s physicochemical properties are critical for its solubility, stability, and bioavailability:

PropertyValueSource
Molecular Weight227.75 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 3.1 (calculated)
SolubilityLow in water; soluble in DMSO

The chlorine atom at the phenyl ring’s ortho position enhances lipophilicity, as evidenced by the calculated LogP value, suggesting preferential solubility in organic solvents like dichloromethane or ethanol .

Synthetic Methodologies

Nucleophilic Substitution Reactions

The synthesis of N-(2-chlorophenyl)thian-4-amine typically involves nucleophilic substitution between 2-chlorophenylamine and thian-4-one derivatives. A representative protocol involves:

  • Reaction of 2-chlorobenzyl chloride with thian-4-amine under basic conditions (e.g., K₂CO₃ or NaOH) in toluene at 80–100°C for 12–24 hours.

  • Catalytic reduction of intermediates using palladium on carbon (Pd/C) in ethanol under hydrogen atmosphere to yield the final product.

Example Reaction Scheme:

2-Chlorobenzyl chloride+Thian-4-amineNaOH, TolueneN-(2-chlorophenyl)thian-4-amine+HCl\text{2-Chlorobenzyl chloride} + \text{Thian-4-amine} \xrightarrow{\text{NaOH, Toluene}} \text{N-(2-chlorophenyl)thian-4-amine} + \text{HCl}

Chemical Reactivity and Transformations

Oxidation and Reduction

  • Oxidation: The sulfur atom in the thian ring undergoes oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) to form sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

  • Reduction: LiAlH₄ reduces the amine group to a secondary amine, though this is less common due to the compound’s stability.

Substitution Reactions

The chlorine atom on the phenyl ring participates in cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives, expanding structural diversity for drug discovery.

  • Nucleophilic aromatic substitution with amines or alkoxides replaces chlorine with other functional groups (e.g., -OCH₃, -NH₂) .

Applications in Drug Development

Intermediate for Anticancer Agents

N-(2-chlorophenyl)thian-4-amine serves as a precursor for thieno-triazolo-diazepine derivatives, such as dBET57 (a BET bromodomain inhibitor) . These compounds degrade oncogenic proteins via proteolysis-targeting chimeras (PROTACs), showing promise in leukemia models .

Neurological Therapeutics

Derivatives functionalized with hydroxyethoxy groups (e.g., EvitaChem’s 2-(2-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide) modulate dopamine and serotonin receptors, suggesting applications in depression and Parkinson’s disease.

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